Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromoethyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a bromoethyl group.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Deprotection: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as a versatile building block for the construction of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 1-(2-chloroethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromoethyl group allows for further functionalization through nucleophilic substitution, while the Boc-protected amino group provides a handle for selective deprotection and subsequent modifications.
Properties
Molecular Formula |
C12H18BrN3O4 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
methyl 2-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(18)15-8-7-14-16(6-5-13)9(8)10(17)19-4/h7H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
GCNUAIIHIBUHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)CCBr)C(=O)OC |
Origin of Product |
United States |
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